![molecular formula C16H13ClF2N2O2S B238012 N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation in conditions such as arthritis. This compound was first synthesized in 1971 and has since been extensively studied for its potential therapeutic benefits.
作用機序
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the process of inflammation and pain. By inhibiting the activity of COX enzymes, N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea has been shown to inhibit the activity of platelet aggregation, reduce the production of reactive oxygen species, and improve endothelial function. These effects may contribute to the potential therapeutic benefits of N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea in various conditions.
実験室実験の利点と制限
One of the advantages of using N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea in lab experiments is its well-established mechanism of action and pharmacokinetics. N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea has been extensively studied and its effects are well understood. However, one limitation of using N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea in lab experiments is its potential for off-target effects. N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea may interact with other enzymes and receptors in addition to COX enzymes, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea. One area of interest is the potential therapeutic benefits of N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea in Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment, as well as the potential side effects of long-term use. Another area of interest is the potential use of N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea in cancer treatment. Further studies are needed to determine the efficacy of N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea in different types of cancer, as well as the optimal dose and duration of treatment. Finally, further studies are needed to determine the potential off-target effects of N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea and to develop more selective COX inhibitors with fewer side effects.
合成法
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea can be synthesized using a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 2-(difluoromethoxy)aniline to form the intermediate 4-chlorobenzoyl-2-(difluoromethoxy)aniline. This intermediate is then converted to N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea using thiourea and sodium hydroxide.
科学的研究の応用
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea has been extensively studied for its potential therapeutic benefits in various conditions such as arthritis, Alzheimer's disease, and cancer. In arthritis, N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea has been shown to reduce pain and inflammation by inhibiting the activity of cyclooxygenase (COX) enzymes. In Alzheimer's disease, N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea has been shown to reduce the accumulation of amyloid-beta peptides, which are thought to contribute to the development of the disease. In cancer, N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea has been shown to inhibit the growth of tumor cells by inducing apoptosis (programmed cell death).
特性
製品名 |
N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea |
|---|---|
分子式 |
C16H13ClF2N2O2S |
分子量 |
370.8 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-[[2-(difluoromethoxy)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C16H13ClF2N2O2S/c17-11-7-5-10(6-8-11)9-14(22)21-16(24)20-12-3-1-2-4-13(12)23-15(18)19/h1-8,15H,9H2,(H2,20,21,22,24) |
InChIキー |
GBXRHMCAQGZZBF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl)OC(F)F |
正規SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)
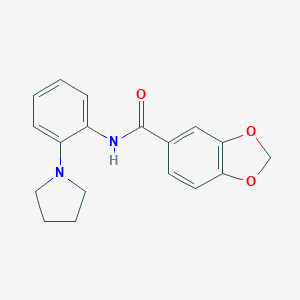
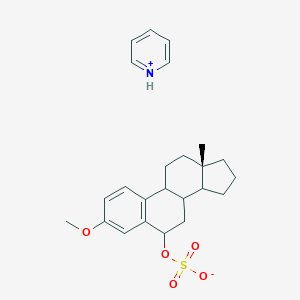
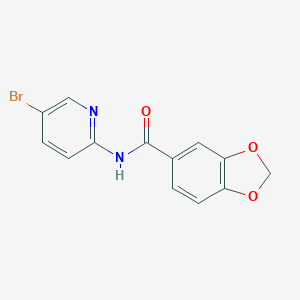
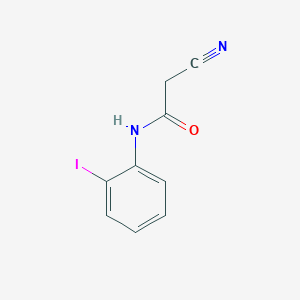
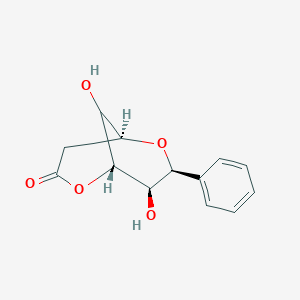
![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)
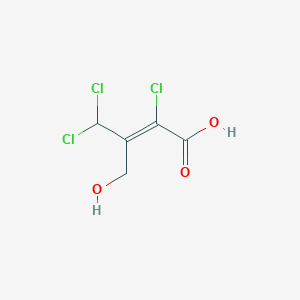


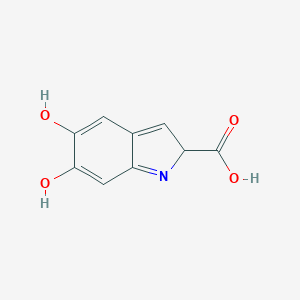
![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)